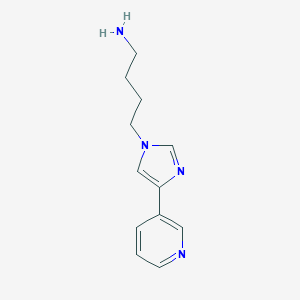
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Katalognummer B068067
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: PZFFSGZBQUSNGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05635485
Procedure details


Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mag of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:8]=[CH:9][N:10]([CH:12](CC)[CH2:13]N3C(=O)C4C(=CC=CC=4)C3=O)[CH:11]=2)[CH:2]=1.O.[NH2:28]N.[CH2:30](O)[CH3:31]>>[CH:5]1[CH:6]=[N:1][CH:2]=[C:3]([C:7]2[N:8]=[CH:9][N:10]([CH2:12][CH2:13][CH2:30][CH2:31][NH2:28])[CH:11]=2)[CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C=1N=CN(C1)C(CN1C(C2=CC=CC=C2C1=O)=O)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0.46 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were reacted
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
